3-Azido-1-(4-vinylbenzyl)azetidine 3-Azido-1-(4-vinylbenzyl)azetidine
Brand Name: Vulcanchem
CAS No.: 2098098-27-0
VCID: VC3189321
InChI: InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2
SMILES: C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol

3-Azido-1-(4-vinylbenzyl)azetidine

CAS No.: 2098098-27-0

Cat. No.: VC3189321

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-1-(4-vinylbenzyl)azetidine - 2098098-27-0

Specification

CAS No. 2098098-27-0
Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
IUPAC Name 3-azido-1-[(4-ethenylphenyl)methyl]azetidine
Standard InChI InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2
Standard InChI Key WBCMPJSUETTWMW-UHFFFAOYSA-N
SMILES C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Canonical SMILES C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

3-Azido-1-(4-vinylbenzyl)azetidine consists of three key structural components: (1) an azetidine ring, (2) an azido group at the C3 position of the azetidine, and (3) a 4-vinylbenzyl substituent attached to the nitrogen atom of the azetidine ring. This molecular architecture creates a multifunctional compound with several reactive sites.

The azetidine component provides a strained four-membered nitrogen heterocycle that contributes to the compound's unique three-dimensional shape and reactivity. Azetidines are important scaffolds found in various natural products and bioactive molecules, and their distinctive 3D structure makes them valuable in medicinal chemistry applications . The azido group (-N₃) introduces a versatile handle for chemical transformations, particularly through click chemistry and other cycloaddition reactions. The 4-vinylbenzyl group adds an additional point of reactivity through the vinyl moiety, enabling polymerization reactions and other transformations.

Physical Properties

While specific physical data for 3-Azido-1-(4-vinylbenzyl)azetidine is limited in the literature, its properties can be estimated based on similar compounds:

PropertyExpected ValueBasis for Estimation
Physical StateViscous liquid or crystalline solidBased on similar azetidine derivatives
ColorPale yellow to colorlessCommon for many azido compounds
Molecular WeightApproximately 228.28 g/molCalculated from molecular formula (C₁₂H₁₄N₄)
SolubilitySoluble in organic solvents (DCM, THF, DMSO)Based on similar nitrogen heterocycles
StabilityPotentially sensitive to heat and lightCommon for azido compounds

The compound likely exhibits the characteristic IR absorption of the azido group at approximately 2100 cm⁻¹, which serves as a useful diagnostic feature for monitoring reactions involving this functional group.

Reactivity and Chemical Transformations

The reactivity of 3-Azido-1-(4-vinylbenzyl)azetidine is dominated by three main functional groups, each offering distinct chemical transformation opportunities.

Azido Group Reactions

The azido functionality serves as a versatile handle for various transformations:

Click Chemistry

The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This reaction proceeds with high regioselectivity and efficiency, making it valuable for generating diverse libraries of compounds for screening:

Alkyne PartnerExpected ProductPotential Application
Phenylacetylene1,2,3-Triazole-linked phenyl derivativePharmaceutical intermediate
Propargyl alcohol1,2,3-Triazole with hydroxymethyl groupBioconjugation handle
Peptide-linked alkynesPeptide-triazole conjugatesTargeted drug delivery

Staudinger Reduction

The azido group can undergo Staudinger reduction with triphenylphosphine to yield the corresponding amine, which serves as a valuable precursor for further functionalization:

3-Azido-1-(4-vinylbenzyl)azetidineTHF/H2OPPh33-Amino-1-(4-vinylbenzyl)azetidine\text{3-Azido-1-(4-vinylbenzyl)azetidine} \xrightarrow[\text{THF/H}_2\text{O}]{\text{PPh}_3} \text{3-Amino-1-(4-vinylbenzyl)azetidine}

Thermal or Photochemical Nitrene Formation

Upon heating or irradiation, the azide can decompose to form a reactive nitrene intermediate capable of C-H insertion reactions, enabling the formation of complex polycyclic structures.

Vinyl Group Reactions

The vinyl functionality on the benzyl substituent allows for polymerization and addition reactions:

  • Free radical polymerization to form polymers with pendant azetidine-azide groups

  • Hydroboration-oxidation to introduce alcohol functionality

  • Epoxidation followed by ring-opening with nucleophiles

  • Heck coupling with aryl halides for extended conjugation

Azetidine Ring Transformations

The strained four-membered azetidine ring can undergo various transformations:

  • Ring-opening reactions with nucleophiles

  • Expansion to larger heterocycles

  • Functionalization at carbon positions via metallation and subsequent electrophilic quenching

Therapeutic AreaPotential MechanismRelated Azetidine Compounds
Antibacterial agentsCell wall biosynthesis inhibitionβ-lactam antibiotics with azetidine cores
CNS-active compoundsNeuroreceptor modulationAzetidine-containing alkaloids
Anti-inflammatory drugsEnzyme inhibitionSubstituted azetidines as COX inhibitors
Anticancer agentsKinase inhibitionAzetidine-containing protein kinase inhibitors

Fragment-Based Drug Discovery

The compact but structurally rich nature of 3-Azido-1-(4-vinylbenzyl)azetidine makes it an excellent candidate for fragment-based drug discovery approaches. The azetidine core provides a rigid scaffold with defined exit vectors, while the azido group offers a chemical handle for fragment growing or linking strategies.

Comparison with Similar Compounds

Understanding the unique features of 3-Azido-1-(4-vinylbenzyl)azetidine requires comparison with related compounds to highlight its distinctive properties and potential advantages.

CompoundStructural ComparisonDistinctive FeaturesPotential Advantages
3-Azido-1,2-propanediolContains azido group with diol functionalityMore hydrophilic; lacks nitrogen heterocycle3-Azido-1-(4-vinylbenzyl)azetidine offers greater structural rigidity and defined spatial arrangement
1-Azido-4-methoxybenzeneContains azido group on aromatic ringMore stable azide; simpler structure3-Azido-1-(4-vinylbenzyl)azetidine provides additional functionality through the azetidine ring
Non-azido azetidinesContains azetidine ring without azido groupLacks click chemistry handle3-Azido-1-(4-vinylbenzyl)azetidine enables bioorthogonal conjugation strategies
3-Halo-substituted azetidinesContains azetidine ring with halogen substituentLess reactive than azido group3-Azido-1-(4-vinylbenzyl)azetidine offers more diverse chemical transformation options

Synthetic Challenges and Considerations

Ring Strain Considerations

The four-membered azetidine ring introduces significant ring strain (approximately 24 kcal/mol), which presents both challenges and opportunities. This strain energy can make the synthesis challenging but also contributes to the compound's unique reactivity .

Computational studies on similar azetidine systems indicate that the 4-exo-dig cyclization pathway leading to azetidine formation is kinetically favored over alternative 5-endo-dig processes, despite being thermodynamically less favorable . This understanding helps guide synthetic approaches to efficiently construct the strained ring system.

Analytical Characterization

Proper characterization of 3-Azido-1-(4-vinylbenzyl)azetidine requires multiple complementary techniques to confirm its structure and purity.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive structural confirmation, revealing:

  • Bond lengths and angles within the strained azetidine ring

  • Spatial orientation of the azido group relative to the ring

  • Conformation of the 4-vinylbenzyl substituent

  • Packing arrangement and potential intermolecular interactions

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